molecular formula C9H9N3O3 B12968598 2-(5-Nitro-2H-indazol-2-yl)ethanol

2-(5-Nitro-2H-indazol-2-yl)ethanol

Cat. No.: B12968598
M. Wt: 207.19 g/mol
InChI Key: BARYFDHHWJQUBI-UHFFFAOYSA-N
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Description

2-(5-Nitro-2H-indazol-2-yl)ethanol is a nitro-substituted indazole derivative characterized by a planar fused-ring indazole core, a nitro group at the 5-position, and an ethanol moiety attached to the 2-position of the heterocycle . Its synthesis involves reacting 5-nitro-1H-indazole with ethyl bromoacetate under phase-transfer catalysis (tetra-n-butylammonium iodide and potassium carbonate), yielding a crystalline product with a 66% yield . The compound exhibits a three-dimensional hydrogen-bonded network in its crystal structure, stabilized by C–H⋯N and C–H⋯O interactions . Indazole derivatives, including this compound, are pharmacologically significant, demonstrating anti-tumor, anti-microbial, and anti-platelet activities .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-(5-nitroindazol-2-yl)ethanol

InChI

InChI=1S/C9H9N3O3/c13-4-3-11-6-7-5-8(12(14)15)1-2-9(7)10-11/h1-2,5-6,13H,3-4H2

InChI Key

BARYFDHHWJQUBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(C=C2C=C1[N+](=O)[O-])CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-2H-indazol-2-yl)ethanol typically involves the nitration of 2H-indazole followed by the introduction of the ethanol group. One common method involves the following steps:

    Nitration of 2H-indazole: This step involves the introduction of a nitro group at the 5-position of the indazole ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.

    Introduction of the Ethanol Group: The nitro-indazole intermediate is then reacted with an appropriate reagent to introduce the ethanol group at the 2-position. This can be achieved through various methods, including the use of ethylene oxide or ethyl bromide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-2H-indazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: The major products include 2-(5-nitro-2H-indazol-2-yl)acetaldehyde and 2-(5-nitro-2H-indazol-2-yl)acetic acid.

    Reduction: The major product is 2-(5-amino-2H-indazol-2-yl)ethanol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted indazole derivatives.

Scientific Research Applications

2-(5-Nitro-2H-indazol-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2H-indazol-2-yl)ethanol depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The ethanol group may enhance the compound’s solubility and facilitate its interaction with biological targets.

Comparison with Similar Compounds

Key Differences :

  • Heterocyclic Core : The target’s indazole core (fused benzene-pyrazole) contrasts with imidazole-based impurities (e.g., Imp. D, E), affecting π-π stacking and binding affinity .
  • Substituent Position: Nitro groups at the 5-position (target) vs. 4-position (Imp.
  • Functional Groups: The ethanol chain in the target enhances solubility compared to methyl or amino substitutions in analogues .

Physicochemical and Crystallographic Properties

  • Target Compound : Crystallizes in a disordered ethyl group conformation (occupancy ratios 0.425:0.575 and 0.302:0.698) with dihedral angles of 80.4–90.0° between the indazole core and carboxylate groups .
  • Imidazole Analogues : Lack detailed crystallographic data, but smaller imidazole rings likely reduce packing complexity compared to indazole derivatives.
  • Amino-Substituted Analogues: Amino groups may form stronger hydrogen bonds (e.g., N–H⋯O) but reduce thermal stability compared to nitro groups .

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